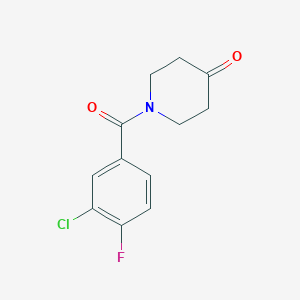

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Description

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is a piperidin-4-one derivative featuring a 3-chloro-4-fluorobenzoyl substituent at the nitrogen atom of the piperidine ring. Its molecular formula is C₁₂H₁₀ClFNO₂, with a molecular weight of 262.67 g/mol (calculated from ). The compound is synthesized via benzoylation of piperidin-4-one derivatives under acidic or basic conditions, as exemplified by the synthesis of analogous compounds in and .

Structurally, the chloro and fluoro substituents on the benzoyl group confer electron-withdrawing effects, influencing the compound’s electronic profile and reactivity. For instance, derivatives of this compound exhibit biased agonism at 5-HT₁ₐ receptors, making them candidates for treating neurological disorders .

Properties

IUPAC Name |

1-(3-chloro-4-fluorobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO2/c13-10-7-8(1-2-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODGPXWJTNUVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223632-64-2 | |

| Record name | 1-(3-chloro-4-fluorobenzoyl)-piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one typically involves the reaction of 4-oxopiperidinium chloride with 3-chloro-4-fluorobenzoyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and optimize yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s role as a PARP inhibitor makes it valuable in studying DNA repair mechanisms and cellular responses to DNA damage.

Medicine: Its potential therapeutic applications include the development of drugs for cancer treatment, as PARP inhibitors are known to enhance the efficacy of certain chemotherapeutic agents.

Industry: The compound is used in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (Cl, F, NO₂) enhance electrophilicity, improving binding to polar enzyme pockets. For example, the 3-chloro-4-fluoro substitution in the target compound increases its affinity for 5-HT₁ₐ receptors compared to the less electronegative thiophene analog .

Biological Activity :

- Sulfonyl vs. Benzoyl : Sulfonyl-containing derivatives (e.g., 1-(4-fluorophenylsulfonyl)piperidin-4-one) exhibit anti-inflammatory activity due to enhanced hydrogen-bonding capacity, whereas benzoyl derivatives target neurological receptors .

- Nitro Group Impact : The nitro group in 1-(3-chloro-4-nitrobenzoyl)piperidin-4-one increases reactivity, making it a versatile intermediate for synthesizing amine derivatives via reduction .

Biological Activity

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one, with the CAS number 223632-64-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12ClFNO

- Molecular Weight : 239.68 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. Its structure allows it to modulate pathways related to neurodegenerative diseases and other conditions.

Biological Activity

This compound has shown significant biological activity in several studies:

- Neuroprotective Effects : It has been evaluated for its potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, one study reported an IC50 value of 0.08 μM for AChE inhibition, indicating potent activity compared to standard treatments like rivastigmine .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Study 1: Neuroprotective Properties

In a study focusing on the neuroprotective properties of various piperidine derivatives, this compound was found to significantly inhibit AChE activity. The results indicated that this compound could potentially serve as a lead for developing new treatments for Alzheimer's disease.

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | 0.08 | Not specified |

| Rivastigmine | 0.14 | Not specified |

Study 2: Antioxidant Activity

Another research study assessed the antioxidant capacity of this compound using the Trolox equivalent antioxidant capacity (TEAC) assay. The findings suggested that it exhibits significant antioxidant activity, which is crucial for protecting against cellular damage.

| Compound | TEAC Value (μM Trolox Equivalent) |

|---|---|

| This compound | 15.2 |

| Curcumin | 10.5 |

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidin-4-one core. A key step is the introduction of the 3-chloro-4-fluorobenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, in analogous compounds, coupling reactions using chlorofluorobenzoyl chlorides with piperidin-4-one derivatives under anhydrous conditions (e.g., THF or DCM as solvents) are common . Optimization strategies include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic aromatic substitution efficiency .

- Purification : Recrystallization using methanol-chloroform mixtures (1:1) improves yield and purity, as demonstrated in related piperidin-4-one derivatives (76% yield reported) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the chlorofluorobenzoyl group (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and piperidin-4-one backbone (ketone carbon at ~205 ppm) .

- X-ray crystallography : Resolves the crystal structure, revealing intermolecular interactions such as C–H···O/F hydrogen bonds and dihedral angles between aromatic rings. For example, in similar compounds, the piperidin-4-one ring adopts a chair conformation, with substituents oriented to minimize steric strain .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks matching C₁₂H₁₀ClFNO₂⁺) .

Q. What safety precautions are critical when handling this compound?

Based on structural analogs:

- Hazard classification : GHS Category 2 for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Protective measures : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal contact.

- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound’s bioactivity and binding affinity?

The electron-withdrawing effects of Cl and F enhance the compound’s electrophilicity, promoting interactions with biological targets. For instance:

- Antimicrobial activity : In pyrazole-piperidinone analogs, chloro/fluoro substituents increase lipophilicity, improving membrane penetration and microbial target inhibition (e.g., MIC values ≤ 2 µg/mL against S. aureus) .

- Enzyme inhibition : The benzoyl group facilitates π-π stacking with enzyme active sites, while halogens stabilize hydrogen bonds with residues like Asp or Lys in kinases or proteases .

Q. What advanced analytical techniques resolve crystallographic ambiguities in structurally similar compounds?

- Single-crystal X-ray diffraction : Identifies intermolecular interactions (e.g., C14–H14A···F1 hydrogen bonds) and packing motifs (e.g., 2D layers parallel to the ac plane) .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···F/O interactions account for ~15% of crystal packing) .

- DFT calculations : Predict conformational stability and electronic properties (e.g., HOMO-LUMO gaps influenced by halogen placement) .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., ATP analogs for kinase studies).

- Docking simulations : Use software like AutoDock Vina to model binding poses in enzyme active sites, focusing on halogen bonding with catalytic residues .

- Site-directed mutagenesis : Validate key interactions by mutating residues (e.g., Tyr→Phe) and assessing changes in IC₅₀ values .

Q. How can low synthetic yields due to competing side reactions be mitigated?

- Protecting groups : Temporarily block reactive sites (e.g., piperidin-4-one ketone) using tert-butyldimethylsilyl (TBS) groups .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 30% yield increase in quinoline-piperidine analogs) .

- Flow chemistry : Enhances reproducibility by maintaining precise temperature and stoichiometric control .

Q. What computational tools predict the compound’s reactivity in novel chemical transformations?

- Density Functional Theory (DFT) : Calculates transition-state energies for reactions like nucleophilic substitutions or cycloadditions.

- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize carbocation intermediates) .

- Machine learning models : Train on datasets of halogenated piperidinones to predict regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.